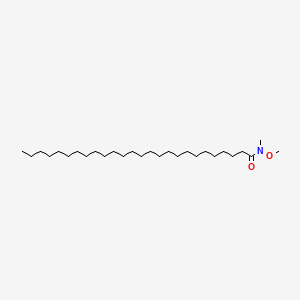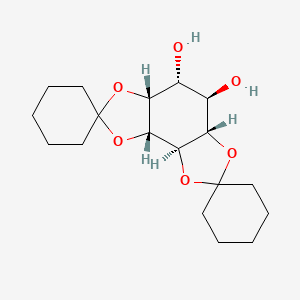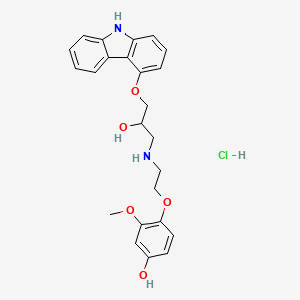![molecular formula C14H12N2O3 B13857667 2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B13857667.png)
2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alogliptin-1-oxo-1-de(piperidin-3-amine) is a derivative of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is known for its ability to regulate blood sugar levels by increasing the amount of insulin produced by the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alogliptin-1-oxo-1-de(piperidin-3-amine) involves multiple steps, starting from the basic structure of alogliptinSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of Alogliptin-1-oxo-1-de(piperidin-3-amine) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alogliptin-1-oxo-1-de(piperidin-3-amine) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Alogliptin-1-oxo-1-de(piperidin-3-amine) has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic benefits in treating metabolic disorders and other diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
Alogliptin-1-oxo-1-de(piperidin-3-amine) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretins, such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), leading to increased levels of these hormones in the blood. The result is improved glycemic control through enhanced insulin secretion and reduced glucagon release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used for glycemic control in type 2 diabetes.
Saxagliptin: Similar to sitagliptin, with slight differences in its chemical structure and pharmacokinetics.
Linagliptin: Known for its high selectivity for DPP-4 and minimal renal excretion.
Uniqueness
Alogliptin-1-oxo-1-de(piperidin-3-amine) is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic benefits.
Propriétés
Formule moléculaire |
C14H12N2O3 |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
2-[(1-methyl-2,4,6-trioxopiperidin-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C14H12N2O3/c1-16-13(18)7-12(17)11(14(16)19)6-9-4-2-3-5-10(9)8-15/h2-5,11H,6-7H2,1H3 |
Clé InChI |
QYGXGHRGVPWEHU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC(=O)C(C1=O)CC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)
![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)












